molecular formula C17H18O3 B8166607 Methyl 5-hydroxy-3'-isopropyl-[1,1'-biphenyl]-3-carboxylate

Methyl 5-hydroxy-3'-isopropyl-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B8166607
M. Wt: 270.32 g/mol
InChI Key: LOWDYTNIRVZSSH-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-3’-isopropyl-[1,1’-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl class of molecules. These compounds are characterized by two benzene rings connected by a single bond. This specific compound features a hydroxyl group, an isopropyl group, and a carboxylate ester group, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-hydroxy-3’-isopropyl-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Methyl 5-hydroxy-3’-isopropyl-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-3’-isopropyl-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with biological molecules, influencing their activity. The isopropyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

    Methyl 5-hydroxy-[1,1’-biphenyl]-3-carboxylate: Lacks the isopropyl group, making it less lipophilic.

    Methyl 3’-isopropyl-[1,1’-biphenyl]-3-carboxylate: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.

    Methyl 5-hydroxy-3’-methyl-[1,1’-biphenyl]-3-carboxylate: Contains a methyl group instead of an isopropyl group, affecting its steric properties.

Uniqueness: Methyl 5-hydroxy-3’-isopropyl-[1,1’-biphenyl]-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both hydroxyl and isopropyl groups enhances its versatility in various applications .

Properties

IUPAC Name

methyl 3-hydroxy-5-(3-propan-2-ylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-11(2)12-5-4-6-13(7-12)14-8-15(17(19)20-3)10-16(18)9-14/h4-11,18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWDYTNIRVZSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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